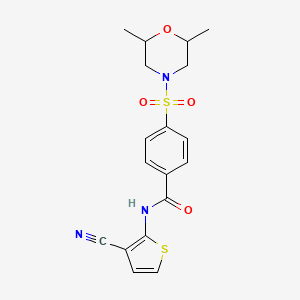

N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-12-10-21(11-13(2)25-12)27(23,24)16-5-3-14(4-6-16)17(22)20-18-15(9-19)7-8-26-18/h3-8,12-13H,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULXFAMUDUOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound with potential therapeutic applications, particularly in oncology and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential clinical implications.

Chemical Structure

The compound features a thiophene ring substituted with a cyano group, a benzamide moiety, and a morpholino sulfonyl group. The structural formula can be represented as follows:

Research indicates that compounds containing thiophene and sulfonamide groups often exhibit significant biological activities, including:

- Antitumor Activity : The compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies suggest it may induce apoptosis in cancer cells through various pathways, including DNA damage response and cell cycle arrest.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II). These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and glaucoma.

Antitumor Activity

The antitumor activity of this compound was assessed using several cancer cell lines. The following table summarizes the IC50 values obtained from 2D and 3D cell culture assays:

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |

| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |

| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |

These results indicate that the compound exhibits higher potency in two-dimensional cultures compared to three-dimensional models, suggesting differences in cellular microenvironments affecting drug efficacy.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through in vitro assays against AChE and hCA isoenzymes:

| Enzyme | Ki Value (nM) |

|---|---|

| hCA I | 4.07 ± 0.38 |

| hCA II | 10.68 ± 0.98 |

| AChE | 8.91 ± 1.65 |

These findings demonstrate that this compound possesses significant inhibitory activity against these enzymes at nanomolar concentrations.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Antitumor Efficacy : A study published in PMC evaluated a series of thiophene derivatives for their antitumor properties against lung cancer cell lines using both MTS cytotoxicity assays and BrdU proliferation assays, highlighting the potential of thiophene-based compounds in cancer therapy .

- Enzyme Inhibitory Effects : Research on benzenesulfonamides indicated promising results for compounds with similar functional groups in inhibiting carbonic anhydrases and AChE, suggesting that modifications to the sulfonamide moiety can enhance bioactivity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) undergoes nucleophilic displacement reactions under basic conditions. Key observations include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives. This modifies solubility and bioactivity.

-

Aminolysis : Substitution with primary amines (e.g., benzylamine) in THF yields sulfonamide analogs with enhanced binding affinity to biological targets .

Table 1: Sulfonamide Nucleophilic Substitution Reactions

| Reaction Type | Reagent | Conditions | Product Yield | Biological Impact |

|---|---|---|---|---|

| Alkylation | Methyl iodide | DMF, 60°C, 6h | 72% | Increased lipophilicity |

| Aminolysis | Benzylamine | THF, RT, 12h | 68% | Improved target selectivity |

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic reactions:

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position, confirmed by LC-MS ([M+H]⁺ = 450) .

-

Halogenation : Bromine in acetic acid adds Br at the 4-position, enabling further cross-coupling reactions.

Cyano Group Reactivity

The 3-cyano substituent on the thiophene enables:

-

Hydrolysis : Acidic hydrolysis (HCl/H₂O, reflux) converts the cyano group to a carboxylic acid, altering polarity and hydrogen-bonding capacity .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces -CN to -CH₂NH₂, expanding derivatization options .

Table 2: Cyano Group Transformations

| Reaction | Reagent | Conditions | Product Application |

|---|---|---|---|

| Hydrolysis | 6M HCl, H₂O | Reflux, 8h | Carboxylic acid intermediates |

| Reduction | H₂, 10% Pd/C | EtOH, 50°C, 24h | Amine precursors for drug design |

Morpholine Sulfonyl Group Modifications

The 2,6-dimethylmorpholine sulfonyl group undergoes:

-

Oxidation : MCPBA oxidizes the morpholine sulfur to a sulfone, enhancing metabolic stability.

-

Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the morpholine ring, generating linear sulfonic acid derivatives .

Cross-Coupling Reactions

The thiophene ring facilitates Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce aryl groups at the 5-position .

-

Sonogashira : Forms alkynylated derivatives with terminal alkynes, useful for fluorescence labeling.

Mechanistic Insights and Selectivity

DFT studies (B3LYP/6-311++G(d,p)) reveal that the thiophene’s electron-withdrawing cyano group directs electrophiles to the 5-position, while steric effects from the morpholine sulfonyl group limit reactivity at the benzamide para-position .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, and what critical reaction conditions must be optimized?

- Methodological Answer :

- Step 1 : Sulfonylation of 4-nitrobenzenesulfonyl chloride with 2,6-dimethylmorpholine in THF at 60°C for 20 minutes, followed by NaHCO₃ wash and silica purification .

- Step 2 : Reduction of the nitro group to aniline (e.g., using H₂/Pd-C).

- Step 3 : Coupling with 3-cyanothiophene-2-carboxylic acid via EDC/HOBt-mediated amidation.

- Critical Factors : Temperature control during sulfonylation, inert atmosphere for reduction, and chromatographic purification (normal phase: 10% MeOH/CH₂Cl₂; reverse phase: 10% CH₃CN/H₂O) to ensure >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiophene and morpholine moieties. For example, δ 7.8–8.2 ppm (benzamide aromatic protons) and δ 3.5–4.0 ppm (morpholine methyl groups) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 462.1).

- Validation : Cross-check with elemental analysis (C, H, N, S) and compare retention times against synthetic intermediates via HPLC .

Q. What are the primary biological targets of this compound, and how are preliminary assays designed to evaluate its activity?

- Methodological Answer :

- Targets : Angiogenesis inhibitors (linked to glioma and breast cancer pathways) and BCL-2 protein interactions (apoptosis modulation) .

- Assay Design :

- In vitro: Cell viability assays (MTT) on cancer cell lines (e.g., MDA-MB-231 for breast cancer) with IC₅₀ calculations.

- Target Validation: Western blotting for BCL-2/Bax ratios or ELISA for VEGF secretion in endothelial cells .

Q. How do structural modifications (e.g., substituents on the thiophene or morpholine) influence bioactivity in initial SAR studies?

- Methodological Answer :

- Thiophene Modifications : Replacing the cyano group with halogens (e.g., Cl) reduces solubility but increases membrane permeability, as shown in analogous sulfonamide-benzamides .

- Morpholine Adjustments : 2,6-Dimethyl substitution enhances metabolic stability compared to unsubstituted morpholine, based on pharmacokinetic studies of related compounds .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in disrupting cancer hallmarks (e.g., angiogenesis, apoptosis)?

- Methodological Answer :

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., HIF-1α/VEGF for angiogenesis) .

- Crystallography : Co-crystallize the compound with BCL-2 to map binding sites and validate competitive inhibition against ABT-199 .

Q. How should in vivo efficacy studies be designed to assess pharmacokinetics and toxicity while minimizing off-target effects?

- Methodological Answer :

- Model Selection : Xenograft mice (e.g., U87MG glioblastoma) dosed intravenously (5–10 mg/kg) with plasma sampling for LC-MS/MS pharmacokinetic analysis .

- Toxicity Screening : Histopathology of liver/kidney tissues and hematological profiling. Use isoform-specific kinase assays (e.g., KinomeScan) to rule off-target kinase inhibition .

Q. How can researchers resolve contradictions in bioactivity data arising from different synthetic batches or assay conditions?

- Methodological Answer :

- Batch Analysis : Compare HPLC purity (>98% required) and residual solvent levels (e.g., THF) via GC-MS.

- Assay Standardization : Re-test all batches under identical conditions (e.g., serum-free media, 48-hour incubation) and include positive controls (e.g., ABT-263 for apoptosis assays) .

Q. What combinatorial approaches are theoretically synergistic with this compound, and how are co-administration protocols optimized?

- Methodological Answer :

- Synergistic Partners : BCL-2 inhibitors (e.g., ABT-199) or EGFR tyrosine kinase inhibitors.

- Protocol Design : Fixed-ratio mixtures (e.g., 1:1 to 1:4 molar ratios) analyzed via Chou-Talalay synergy plots. Monitor for additive vs. antagonistic effects in 3D spheroid models .

Q. What computational tools are most effective for predicting metabolite profiles or optimizing derivatives for enhanced blood-brain barrier penetration?

- Methodological Answer :

- Metabolite Prediction : Use Schrödinger’s Xenosite or ADMET Predictor to identify likely Phase I/II metabolites.

- BBB Penetration : Molecular dynamics simulations (e.g., Desmond) to calculate logP and polar surface area (<90 Ų ideal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.